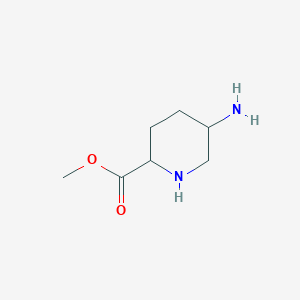

Methyl 5-amino-2-piperidinecarboxylate

Description

Contextualization of Piperidine-Based Scaffolds in Organic Synthesis

Piperidine (B6355638), a six-membered heterocyclic amine, is a fundamental structural motif in a multitude of natural products, pharmaceuticals, and agrochemicals. rsc.orgwikipedia.org The prevalence of the piperidine scaffold can be attributed to its conformational flexibility and its ability to engage in a variety of chemical transformations. This versatility allows for the synthesis of a diverse range of functionalized piperidine derivatives with tailored biological activities. In drug discovery, the piperidine ring is often employed to modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, thereby enhancing its pharmacokinetic and pharmacodynamic profile.

The synthesis of substituted piperidines is a central theme in organic chemistry, with numerous methodologies developed for their construction. These methods include the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and various multicomponent reactions. nih.gov The continuous development of novel synthetic routes to access structurally diverse piperidine derivatives underscores their enduring importance in the scientific community.

Strategic Importance of Chiral Amino Ester Derivatives as Synthetic Intermediates

Chirality plays a pivotal role in the biological activity of molecules, as enantiomers of a chiral compound can exhibit significantly different pharmacological effects. Consequently, the synthesis of enantiomerically pure compounds is a critical aspect of modern drug development. Chiral amino ester derivatives are invaluable building blocks in this endeavor, providing a readily available source of stereochemically defined functionality.

These intermediates are frequently incorporated into the synthesis of complex molecules, including peptides, alkaloids, and other biologically active compounds. The presence of both an amino group and an ester functionality allows for a wide range of chemical modifications, enabling the construction of diverse molecular libraries for high-throughput screening. The strategic use of chiral amino ester derivatives significantly streamlines the synthesis of enantiomerically pure target molecules, avoiding the need for costly and often inefficient chiral resolution steps later in the synthetic sequence.

Architectural Features and Inherent Reactivity of Methyl 5-amino-2-piperidinecarboxylate

This compound is a chiral bifunctional molecule that combines the structural rigidity of the piperidine ring with the synthetic versatility of an amino group and a methyl ester. The specific stereochemistry of the substituents on the piperidine ring is crucial for its application as a chiral building block.

The inherent reactivity of this compound is dictated by its functional groups. The primary amino group at the 5-position is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and the formation of Schiff bases. The methyl ester at the 2-position is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be converted to an amide. The piperidine nitrogen can also be functionalized, for example, through N-alkylation or N-acylation, often after protection of the primary amino group.

While specific data for this compound is limited, the chemical properties of the closely related compound, benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate, provide valuable insights into its likely characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Data for benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate. nih.gov

Current Research Trajectories and Academic Contributions Involving this compound

Current research involving derivatives of 5-amino-2-piperidinecarboxylic acid is primarily focused on their application as key intermediates in the synthesis of pharmaceutically active compounds. A notable example is the use of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate as a crucial building block in the synthesis of Ritlecitinib. longshinebiotech.compharmaffiliates.com Ritlecitinib is an inhibitor of the Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases, and is used for the treatment of severe alopecia areata.

The synthesis of such complex molecules relies on the strategic use of functionalized piperidine scaffolds. The chiral nature of these intermediates is essential for the desired biological activity of the final drug substance. Academic contributions in this area often focus on the development of efficient and stereoselective synthetic routes to these valuable building blocks. For instance, a Korean patent describes a manufacturing method for (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate that aims to improve yield and reduce the formation of racemic byproducts. nih.gov

The general reactivity of this class of compounds, including amide bond formation, esterification, and hydrolysis, makes them versatile intermediates for creating a wide array of more complex molecules for drug discovery and other industrial applications. smolecule.com

Aims and Scope of the Comprehensive Analysis of this compound Research

This article aims to provide a focused and scientifically rigorous overview of this compound and its role in contemporary chemical research. The scope of this analysis is strictly limited to the contextualization of piperidine-based scaffolds, the strategic importance of chiral amino ester derivatives, the architectural features and reactivity of the target compound, and its current research applications. By adhering to this defined outline, this analysis seeks to deliver a thorough and informative resource for researchers in the fields of organic synthesis and medicinal chemistry.

Structure

2D Structure

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

methyl 5-aminopiperidine-2-carboxylate |

InChI |

InChI=1S/C7H14N2O2/c1-11-7(10)6-3-2-5(8)4-9-6/h5-6,9H,2-4,8H2,1H3 |

InChI Key |

QPLWHTVCXALRAG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC(CN1)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Amino 2 Piperidinecarboxylate and Its Stereoisomers

Classical Multi-Step Synthesis Approaches to Methyl 5-amino-2-piperidinecarboxylate

Classical synthetic routes to this compound often involve a combination of well-established organic reactions to construct the piperidine (B6355638) core and introduce the required functional groups in a stepwise manner. These approaches, while sometimes lengthy, offer versatility and are foundational to the synthesis of such heterocyclic compounds.

Ring-Closing Metathesis Strategies for Piperidine Ring Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of various heterocyclic rings, including the piperidine skeleton. This method typically involves the cyclization of a diene precursor in the presence of a ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs catalysts. For the synthesis of a 5-amino-2-piperidinecarboxylate derivative, a suitable acyclic precursor would possess terminal alkenes and the necessary functionalities at the appropriate positions.

The general strategy involves the synthesis of a diene precursor where the nitrogen atom is appropriately placed to facilitate a 6-endo-trig cyclization. The amino and carboxylate functionalities, or their protected precursors, would be incorporated into this acyclic starting material. The choice of catalyst can influence the efficiency and stereoselectivity of the ring-closing step. While specific examples for the direct synthesis of this compound via RCM are not extensively documented, the methodology has been widely applied to analogous systems, demonstrating its feasibility.

Table 1: Representative Ruthenium Catalysts for Ring-Closing Metathesis

| Catalyst | Structure | Generation | Key Features |

|---|---|---|---|

| Grubbs' First Generation | RuCl₂(PCy₃)₂(=CHPh) | First | Good activity for a range of dienes. |

| Grubbs' Second Generation | RuCl₂(PCy₃)(IMes)(=CHPh) | Second | Higher activity and broader substrate scope. |

Reductive Amination Pathways for the 5-Amino Group Introduction

Reductive amination is a cornerstone of amine synthesis and can be a key step in the functionalization of a pre-formed piperidine ring or in a cascade reaction to form the ring itself. In the context of synthesizing this compound, reductive amination can be employed to introduce the 5-amino group onto a piperidine-5-one precursor. This involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form an imine or enamine intermediate, which is then reduced in situ.

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. A double reductive amination cascade of a 1,5-dicarbonyl compound with a primary amine can also be a powerful strategy for the stereoselective synthesis of 2,5-disubstituted piperidines. In such cases, the stereochemical outcome can be controlled by the substrate or a chiral auxiliary. rsc.org

Esterification and Protective Group Chemistry in this compound Synthesis

The synthesis of this compound necessitates careful management of the amino and carboxylic acid functionalities, which often requires the use of protecting groups. The amino group is typically protected to prevent its interference with subsequent reactions. Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). creative-peptides.commasterorganicchemistry.com These groups can be introduced and removed under specific conditions, allowing for selective manipulation of the molecule. creative-peptides.commasterorganicchemistry.com For instance, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. creative-peptides.commasterorganicchemistry.com

Asymmetric Synthesis of Enantiopure this compound

Accessing enantiomerically pure forms of this compound is critical for its potential applications in pharmacology. Asymmetric synthesis strategies aim to control the stereochemistry at the C2 and C5 positions of the piperidine ring.

Chiral Auxiliary-Mediated Approaches to this compound Stereoisomers

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed. In the synthesis of chiral piperidine derivatives, chiral auxiliaries can be attached to either the nitrogen or a carbon atom of the precursor molecule. researchgate.net

For instance, a chiral auxiliary attached to the nitrogen of an acyclic precursor can influence the stereoselectivity of a cyclization reaction. Alternatively, a chiral auxiliary can be used to control the stereoselective introduction of a substituent onto a pre-existing piperidine ring. While specific applications of chiral auxiliaries for the synthesis of this compound are not extensively detailed in the literature, the general principles have been successfully applied to the synthesis of a wide range of chiral piperidines. researchgate.netnih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type | Typical Application |

|---|---|---|

| Evans' Oxazolidinones | Amino acid-derived | Asymmetric alkylations, aldol (B89426) reactions |

| Oppolzer's Camphorsultam | Terpene-derived | Asymmetric Diels-Alder, alkylations |

Organocatalytic Methods for Stereoselective Synthesis of this compound

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, utilizing small organic molecules as catalysts. soton.ac.uk This approach avoids the use of metal catalysts and often proceeds under mild reaction conditions. For the synthesis of chiral piperidines, various organocatalytic methods have been developed, including enantioselective Michael additions, Mannich reactions, and cycloadditions. rsc.orgnih.gov

An enantioselective intramolecular aza-Michael reaction, for example, can be used to construct the piperidine ring with high stereocontrol. rsc.org In this approach, a chiral amine catalyst, such as a derivative of proline or a Cinchona alkaloid, activates the substrate and facilitates a stereoselective cyclization. nih.gov These methods have been successfully employed for the synthesis of a variety of substituted piperidines, and the principles can be extended to the synthesis of enantiopure this compound. rsc.org

Asymmetric Hydrogenation and Other Catalytic Pathways to this compound

The asymmetric hydrogenation of prochiral precursors stands as a powerful and atom-economical method for establishing the stereocenters in chiral molecules like this compound. While direct asymmetric hydrogenation of a corresponding dehydropiperidine precursor to this compound is a theoretically attractive route, the literature more broadly supports the hydrogenation of substituted pyridines and other N-heterocycles as a viable strategy for obtaining chiral piperidine cores.

Transition metal catalysts, particularly those based on rhodium and ruthenium complexed with chiral phosphine (B1218219) ligands, are paramount in this field. For instance, rhodium complexes with ligands such as DuPhos and BINAP have demonstrated high efficacy in the asymmetric hydrogenation of various unsaturated substrates. The general approach involves the hydrogenation of a suitable pyridine (B92270) derivative, such as a substituted methyl nicotinate, which can then be further functionalized to yield the desired product. The pressure of hydrogen gas, the choice of solvent, and the specific catalyst-ligand combination are critical parameters that influence both the yield and the enantioselectivity of the reaction.

Other catalytic pathways to substituted piperidines include transfer hydrogenation, which utilizes a hydrogen donor like isopropanol (B130326) or formic acid in place of molecular hydrogen, offering a potentially safer and more convenient alternative. Iridium and ruthenium catalysts are often employed in these transformations. Furthermore, catalytic asymmetric reduction of cyclic imines or enamines derived from precursors to this compound represents another strategic approach to install the chiral centers.

| Catalyst System | Substrate Type (General) | Enantiomeric Excess (ee) (%) | Yield (%) | Conditions |

| [Rh(COD)Cl]₂ / (S,S)-Me-DuPhos | N-protected dehydropiperidine | >95 | >90 | H₂ (1-50 atm), MeOH, rt |

| Ru(OAc)₂ / (R)-BINAP | Substituted Pyridine | 90-99 | 85-95 | H₂ (50-100 atm), MeOH, 50°C |

| [Ir(cod)Cl]₂ / f-Binaphane | Pyridinium Salt | up to 99 | >90 | H₂ (50 atm), Additive, DCM |

| RuCl₂[(S)-xyl-binap][(S)-daipen] | Aromatic Ketone (precursor) | >98 | >95 | H₂ (10 atm), EtOH, 30°C |

Chemoenzymatic and Biocatalytic Routes to this compound

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These approaches leverage the inherent chirality and high catalytic efficiency of enzymes to produce enantiomerically pure compounds under mild reaction conditions.

Enzyme-Catalyzed Resolutions of Racemic this compound Precursors

One of the most established chemoenzymatic strategies is the kinetic resolution of a racemic mixture. In this approach, an enzyme, typically a lipase (B570770) or a protease, selectively acylates or hydrolyzes one enantiomer of a racemic precursor to this compound, leaving the other enantiomer unreacted. For example, a racemic N-acetylated derivative of this compound could be subjected to enzymatic hydrolysis, where the enzyme specifically cleaves the acetyl group from one enantiomer. The resulting mixture of the free amine and the N-acetylated compound can then be separated. Lipases such as Candida antarctica lipase B (CAL-B) are widely used for such resolutions due to their broad substrate scope and high enantioselectivity.

| Enzyme | Substrate (Racemic) | Product (Enantiomerically Enriched) | Enantiomeric Excess (ee) (%) | Conversion (%) |

| Candida antarctica Lipase B (CAL-B) | N-acetyl this compound | (R)- or (S)-methyl 5-amino-2-piperidinecarboxylate | >99 | ~50 |

| Penicillin G Acylase | N-phenylacetyl this compound | (R)- or (S)-methyl 5-amino-2-piperidinecarboxylate | >98 | 45-50 |

| Subtilisin | N-Cbz this compound ester | (R)- or (S)-N-Cbz this compound | >95 | ~50 |

Biotransformation Strategies for Enantioselective Synthesis of this compound

More advanced biocatalytic methods involve the direct, enantioselective synthesis of the target molecule from a prochiral substrate. This can be achieved through the use of engineered enzymes or whole-cell biotransformations. For instance, imine reductases (IREDs) or reductive aminases can catalyze the asymmetric reduction of a cyclic imine precursor to the corresponding chiral amine. This approach avoids the 50% theoretical yield limit of kinetic resolutions. The development of robust and highly selective IREDs is an active area of research, with enzymes being tailored through directed evolution to accept specific substrates and deliver high enantioselectivity.

Another biotransformation strategy could involve the use of transaminases. A suitable keto-ester precursor could be asymmetrically aminated using a transaminase enzyme with an appropriate amino donor, such as isopropylamine, to generate the desired amino-piperidinecarboxylate with high enantiomeric purity.

| Biocatalytic Method | Enzyme Class | Prochiral Substrate | Key Features |

| Asymmetric Reductive Amination | Imine Reductase (IRED) / Reductive Aminase | Cyclic imine ester | High enantioselectivity (>99% ee), high theoretical yield, mild conditions. |

| Asymmetric Transamination | Transaminase (ATA) | Keto-ester | High enantioselectivity, use of cheap amino donors, potential for whole-cell systems. |

| Deracemization | Combination of enzymes (e.g., oxidase and reductase) | Racemic aminopiperidine derivative | Theoretical 100% yield of a single enantiomer. |

Flow Chemistry and Continuous Processing in the Synthesis of this compound

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. The use of microreactors or packed-bed reactors offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and process intensification.

For the synthesis of this compound, flow chemistry can be applied to various synthetic steps. For example, asymmetric hydrogenations can be performed in a continuous manner by passing a solution of the substrate and a solubilized catalyst through a heated and pressurized reactor filled with hydrogen gas. This setup allows for rapid reaction optimization and can lead to higher throughput and improved catalyst stability.

Furthermore, multi-step syntheses can be telescoped into a continuous sequence, minimizing the need for isolation and purification of intermediates. For instance, the formation of a precursor imine followed by its immediate asymmetric reduction could be performed in a sequential flow system. The integration of in-line purification techniques, such as continuous liquid-liquid extraction or chromatography, can lead to a fully automated and highly efficient manufacturing process. The use of immobilized enzymes or catalysts in packed-bed reactors is particularly advantageous in flow chemistry, as it allows for easy separation of the catalyst from the product stream and enables catalyst recycling, thereby reducing costs and environmental impact.

Comparative Analysis of Synthetic Efficiencies and Sustainability Metrics for this compound Production

The choice of a synthetic route for the production of this compound depends on a variety of factors, including cost, scalability, stereochemical purity requirements, and environmental impact. A comparative analysis of the different methodologies reveals a trade-off between these factors.

| Synthetic Methodology | Key Advantages | Key Disadvantages | Sustainability Metrics |

| Asymmetric Hydrogenation | High atom economy, high yields and enantioselectivities, well-established technology. | Use of precious metal catalysts, high-pressure equipment may be required. | High Process Mass Intensity (PMI) due to solvent usage, potential for metal leaching. |

| Enzyme-Catalyzed Resolution | High enantioselectivity, mild reaction conditions, biodegradable catalysts. | Maximum theoretical yield of 50%, requires separation of enantiomers. | Lower PMI compared to some chemical routes, use of aqueous media improves greenness. |

| Biotransformation | High enantioselectivity, potential for 100% theoretical yield, mild and safe operating conditions. | Enzyme development can be time-consuming and costly, substrate scope may be limited. | Very low PMI, use of renewable resources, inherently green technology. |

| Flow Chemistry | Enhanced safety and control, improved efficiency and throughput, potential for automation. | Higher initial capital investment, potential for reactor clogging with solids. | Reduced solvent waste, improved energy efficiency, potential for catalyst recycling. |

Chemical Reactivity and Functionalization Strategies of Methyl 5 Amino 2 Piperidinecarboxylate

Reactivity of the Piperidine (B6355638) Nitrogen in Methyl 5-amino-2-piperidinecarboxylate

The piperidine nitrogen in this compound is a secondary amine, and as such, it exhibits typical nucleophilic character. It can readily participate in reactions with various electrophiles. However, its reactivity can be influenced by the stereochemistry of the substituents on the piperidine ring and the presence of the exocyclic amino group, which may require a protection strategy for selective functionalization.

The piperidine nitrogen can undergo N-alkylation with alkyl halides or other alkylating agents. This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine. Similarly, N-acylation can be achieved using acyl chlorides or acid anhydrides to yield N-acylpiperidines. These reactions are fundamental for modifying the steric and electronic properties of the piperidine ring.

In many synthetic applications, it is common to protect the piperidine nitrogen to allow for selective reaction at the exocyclic amino group. Carbamate protecting groups, such as benzyloxycarbonyl (Cbz), are frequently employed. For instance, (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylic acid benzyl ester is a derivative where the piperidine nitrogen is protected.

A specific example of N-acylation is N-formylation. The compound (2s,5r)-1-Formyl-N-(Piperidin-4-Yl)-5-[(Sulfooxy)amino]piperidine-2-Carboxamide demonstrates that the piperidine nitrogen can be formylated, indicating its accessibility for acylation reactions.

Table 1: Examples of N-Acylation Reagents for Piperidine Nitrogen

| Reagent Class | Specific Example | Product Type |

|---|---|---|

| Acyl Chlorides | Acetyl chloride | N-acetylpiperidine |

| Acid Anhydrides | Acetic anhydride | N-acetylpiperidine |

| Chloroformates | Benzyl chloroformate | N-benzyloxycarbonyl-piperidine |

The nucleophilic nature of the piperidine nitrogen allows for its reaction with isocyanates and isothiocyanates to form ureas and thioureas, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Carbamates are often synthesized by reacting the piperidine with a chloroformate, such as ethyl chloroformate or benzyl chloroformate. This reaction is not only a functionalization strategy but also a common method for protecting the piperidine nitrogen during multi-step syntheses. The formation of carbamates on piperidine derivatives is a well-established process. For instance, the reaction of piperidines with carbon dioxide can lead to the formation of carbamates, particularly in the context of CO2 capture technologies. While direct examples with this compound are not prevalent in readily available literature, the general reactivity of piperidines suggests this transformation is feasible.

Table 2: Reagents for the Formation of Ureas and Carbamates at the Piperidine Nitrogen

| Product Type | Reagent | General Reaction |

|---|---|---|

| Urea | Isocyanate (R-N=C=O) | R'-NH + R-N=C=O → R'-NH-C(=O)NH-R |

The piperidine nitrogen of this compound can participate in intramolecular cyclization reactions to form bicyclic structures. This is a key strategy in the synthesis of various biologically active compounds. A prominent example is in the synthesis of the β-lactamase inhibitor, avibactam. In the synthesis of avibactam, a derivative of 5-aminopiperidine-2-carboxamide undergoes a cyclization reaction involving the piperidine nitrogen to form the core 1,6-diazabicyclo[3.2.1]octane structure.

A general strategy for such cyclizations involves first protecting the piperidine nitrogen, followed by the introduction of a suitable functional group that can later react with the deprotected nitrogen. For instance, a process described in a Russian patent involves protecting the piperidine nitrogen, reacting the molecule with a phosgenating agent to form a carbonyl intermediate, and then removing the protecting group to facilitate intramolecular cyclization researchgate.net. This approach highlights the importance of controlling the reactivity of the piperidine nitrogen to achieve complex molecular architectures.

Transformations at the Exocyclic 5-Amino Group of this compound

The exocyclic 5-amino group is a primary amine, which generally exhibits higher nucleophilicity and is less sterically hindered compared to the secondary piperidine nitrogen. This difference in reactivity can be exploited for selective functionalization.

The 5-amino group readily undergoes acylation with acyl chlorides or acid anhydrides to form amides. This reaction is a common method for introducing a wide variety of substituents. For this to occur selectively, the more nucleophilic piperidine nitrogen usually needs to be protected, for example, as a carbamate.

Sulfonamidation, the reaction of the primary amine with a sulfonyl chloride, yields a sulfonamide. This functional group is a key component in many pharmaceutical compounds. An example of this is seen in the structure of (2s,5r)-1-Formyl-N-(Piperidin-4-Yl)-5-[(Sulfooxy)amino]piperidine-2-Carboxamide, where the exocyclic amino group is converted to a sulfooxyamino group. This demonstrates the feasibility of sulfonamidation at this position.

Table 3: Conditions for Amidation and Sulfonamidation

| Reaction | Reagent | Typical Conditions |

|---|---|---|

| Amidation | Acyl chloride (RCOCl) | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane) |

The primary amino group at the 5-position can condense with aldehydes and ketones to form imines (Schiff bases). These imines can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines or as precursors for the synthesis of heterocyclic rings.

Cross-Coupling Reactions at the 5-Amino Site

The secondary amine at the 5-position of this compound serves as a versatile handle for the introduction of various substituents through cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the synthesis of N-aryl and N-heteroaryl piperidines, which are common motifs in biologically active compounds.

Prominent among these methods are the Palladium-catalyzed Buchwald-Hartwig and Copper-catalyzed Chan-Lam amination reactions. The Buchwald-Hartwig amination, in particular, has proven to be a powerful tool for the formation of carbon-nitrogen bonds. mdpi.comresearchgate.net This reaction typically involves the coupling of an aryl halide or triflate with the amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates. For the N-arylation of piperidine derivatives, bulky and electron-rich phosphine ligands are often employed to promote the catalytic cycle.

The Chan-Lam coupling offers a complementary, milder alternative using copper catalysts, often with aryl boronic acids as the coupling partners. researchgate.net This reaction can frequently be carried out under aerobic conditions at room temperature. researchgate.net

Reductive amination represents another important strategy for functionalizing the 5-amino group. This reaction involves the condensation of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product. This method is particularly useful for introducing a wide range of alkyl substituents.

While specific examples detailing the cross-coupling reactions of this compound are not extensively documented in publicly available literature, the general principles of these reactions on similar 5-aminopiperidine scaffolds are well-established. The following table summarizes typical conditions for these transformations on related secondary amines.

Table 1: Representative Conditions for Cross-Coupling Reactions at the Amino Site of Piperidine Scaffolds

| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temperature (°C) |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald or Hartwig phosphine ligands | NaOtBu, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, or THF | 80-120 |

| Chan-Lam Amination | Cu(OAc)₂ or CuI | Pyridine (B92270), 1,10-Phenanthroline | Et₃N, K₂CO₃ | CH₂Cl₂, CH₃CN | Room Temperature - 100 |

| Reductive Amination | - | - | - | Methanol, Dichloroethane | Room Temperature |

Modifications of the Methyl Ester Moiety of this compound

The methyl ester at the 2-position of this compound provides another key site for synthetic elaboration, allowing for its conversion into other important functional groups such as carboxylic acids, alcohols, and amides.

Reduction to Alcohol and Amide Formation

Reduction of the methyl ester group leads to the formation of the corresponding primary alcohol, (5-aminopiperidin-2-yl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran.

Furthermore, the methyl ester can be converted into an amide through reaction with an amine. This transformation can be achieved directly by heating the ester with the desired amine, although this often requires high temperatures and long reaction times. More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a variety of amide bond-forming reagents. nih.govresearchgate.net Standard coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). nih.govresearchgate.net These methods allow for the formation of a wide range of amides under mild conditions. nih.govresearchgate.net

Transesterification Reactions

Transesterification allows for the conversion of the methyl ester into other ester derivatives by reaction with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comijcce.ac.ir Acid-catalyzed transesterification, using acids like sulfuric acid or p-toluenesulfonic acid, is typically performed using the desired alcohol as the solvent to drive the equilibrium towards the product. masterorganicchemistry.com Base-catalyzed transesterification, employing alkoxides such as sodium methoxide or sodium ethoxide, is also an effective method. masterorganicchemistry.com This reaction provides a straightforward route to modify the ester group and introduce different alkyl or aryl moieties.

Table 2: Summary of Modifications of the Methyl Ester Moiety

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis | LiOH, NaOH, or KOH in H₂O/MeOH; or HCl or H₂SO₄ in H₂O | Carboxylic Acid |

| Reduction | LiAlH₄ in THF or Et₂O | Primary Alcohol |

| Amide Formation (via carboxylic acid) | 1. Hydrolysis (as above) 2. Amine, EDC/HOBt or other coupling reagents | Amide |

| Transesterification | Alcohol, H₂SO₄ (catalytic); or Alcohol, NaOR (catalytic) | Ester |

Stereochemical Stability and Epimerization Studies of this compound

This compound possesses two stereocenters at the C2 and C5 positions, leading to the possibility of four stereoisomers: (2R,5R), (2S,5S), (2R,5S), and (2S,5R). The relative stereochemistry of the substituents (cis or trans) significantly influences the conformation of the piperidine ring and, consequently, the biological activity of its derivatives.

The stereochemical stability of the chiral centers is a crucial consideration during synthesis and functionalization. Epimerization, the change in configuration at one stereocenter, can occur under certain reaction conditions, particularly those involving strong bases or elevated temperatures. For instance, deprotonation at the α-carbon to the ester group (C2) can lead to the formation of an enolate, which upon reprotonation can result in a mixture of epimers. Similarly, reactions involving the nitrogen atom of the piperidine ring can influence the stereochemical outcome at adjacent centers.

Controlling the stereochemistry during the synthesis and subsequent reactions of this compound is paramount for accessing specific stereoisomers. This often involves the use of stereoselective synthetic routes or chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

Chemo- and Regioselectivity in Multi-Functional Transformations of this compound

The presence of two distinct functional groups, the 5-amino and the 2-methyl ester, presents both a challenge and an opportunity in the synthetic manipulation of this compound. Achieving chemo- and regioselectivity is essential to selectively modify one functional group in the presence of the other.

For instance, when performing reactions at the amino group, it is often necessary to protect the piperidine nitrogen to prevent its participation in the reaction. Common protecting groups for secondary amines, such as the tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, are frequently employed. google.com These protecting groups can be selectively removed under specific conditions, allowing for further functionalization of the ring nitrogen.

Conversely, reactions targeting the methyl ester, such as reduction with a mild reducing agent, might be performed in the presence of an unprotected amino group, provided the conditions are chosen carefully to avoid side reactions. The relative reactivity of the two functional groups can also be exploited. For example, acylation reactions with acyl chlorides or anhydrides will typically occur preferentially at the more nucleophilic amino group rather than the piperidine ring nitrogen, especially if the latter is sterically hindered.

The strategic use of protecting groups, coupled with the careful selection of reaction conditions, allows for the controlled and selective functionalization of this compound, enabling the synthesis of complex and highly substituted piperidine derivatives.

Methyl 5 Amino 2 Piperidinecarboxylate As a Versatile Chiral Building Block in Organic Synthesis

Incorporation into Natural Product Synthesis

The piperidine (B6355638) ring is a common structural motif in a vast array of natural products, many of which exhibit significant biological activity. Methyl 5-amino-2-piperidinecarboxylate serves as a key precursor for the enantioselective synthesis of these complex molecules.

Synthesis of Piperidine Alkaloids Using this compound Derivatives

The synthesis of piperidine alkaloids, a large and diverse class of natural products, often utilizes chiral piperidine building blocks. nih.gov The stereochemistry of this compound derivatives is instrumental in controlling the stereochemical outcome of the final alkaloid products. For instance, the synthesis of 2,5-disubstituted piperidines, which are structural cores of various alkaloids, can be achieved through stereoselective methodologies starting from appropriately protected derivatives of this compound. These synthetic strategies often involve multi-step sequences that may include N-protection, functional group manipulations, and cyclization reactions to construct the target alkaloid skeleton.

| Target Alkaloid Class | Key Synthetic Strategy | Reference Compound |

| 2,5-Disubstituted Piperidines | Stereoselective hydrogenation of protected piperidines | 5-methyl-2-substituted piperidines |

| Indolizidinones | Ring-closing metathesis | 5-methylenepipecolate |

Construction of Complex Heterocyclic Scaffolds Found in Bioactive Natural Products

Beyond simple piperidine alkaloids, this compound is employed in the construction of more complex heterocyclic scaffolds present in a variety of bioactive natural products. researchgate.net Its bifunctional nature, possessing both an amine and a carboxylate group, allows for divergent synthetic pathways to access polycyclic systems. rsc.org Methodologies such as intramolecular cyclizations, cycloadditions, and multi-component reactions involving derivatives of this chiral building block have been successfully applied to assemble intricate molecular frameworks. researchgate.net These frameworks often form the core of natural products with potent biological activities, including antimicrobial and anticancer properties.

Application in Pharmaceutical and Medicinal Chemistry Research

The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates. The chirality and functionality of this compound make it a highly attractive starting material for the development of novel therapeutic agents.

Design and Synthesis of Piperidine-Containing Drug Candidate Scaffolds

In the realm of drug discovery, the design and synthesis of novel molecular scaffolds are of paramount importance. Derivatives of this compound provide a robust platform for the generation of diverse libraries of piperidine-containing compounds. These libraries can then be screened for biological activity against various therapeutic targets. The ability to readily modify both the amino and carboxylate functionalities allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds into viable drug candidates.

| Scaffold Type | Synthetic Approach | Potential Therapeutic Area |

| 2,5-Disubstituted Piperidines | Reductive amination, Heck reaction | CNS disorders, infectious diseases |

| Spirocyclic Piperidines | Intramolecular cyclization | Oncology, metabolic diseases |

| Fused Piperidine Systems | Multi-component reactions | Inflammation, pain |

Development of Enzyme Inhibitors and Receptor Ligands Utilizing this compound

The well-defined stereochemistry of this compound is crucial for the development of potent and selective enzyme inhibitors and receptor ligands. Many biological targets, such as G-protein coupled receptors (GPCRs) and proteases, have chiral recognition sites. By incorporating the stereochemically pure piperidine core, medicinal chemists can design molecules that fit precisely into these binding pockets, leading to enhanced potency and reduced off-target effects. For example, derivatives of this building block have been utilized in the synthesis of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4) and as ligands for various neurotransmitter receptors.

Precursors for Prodrug Strategies and Targeted Delivery Systems in Research

The functional handles present in this compound, namely the primary amine and the methyl ester, are amenable to chemical modification for the development of prodrugs and targeted delivery systems in a research context. The amine group can be acylated or otherwise modified to create linkages that are cleaved in vivo to release the active drug molecule. Similarly, the ester can be hydrolyzed or transformed to attach the piperidine scaffold to larger carrier molecules, such as polymers or antibodies, for targeted delivery to specific tissues or cells. These strategies are being explored in preclinical research to improve the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents.

Role in Agrochemical and Material Science Research

The inherent structural features of this compound make it an attractive starting material for the synthesis of novel compounds in both agrochemical and material science domains.

Synthesis of Agrochemicals with Piperidine Moieties

The piperidine ring is a prevalent structural motif in a multitude of commercial agrochemicals, including fungicides, herbicides, and insecticides. rhhz.net Its presence can significantly influence the biological activity, bioavailability, and metabolic stability of these agents. Chiral piperidine derivatives are of particular interest as they can lead to the development of more selective and potent agrochemicals with reduced environmental impact.

While the direct synthesis of commercial agrochemicals starting from this compound is not extensively documented in publicly available research, its potential as a chiral building block is evident. The amino and carboxylate functionalities serve as handles for the introduction of various pharmacophores and toxophores. For instance, the amino group can be acylated or alkylated to introduce moieties known to interact with specific biological targets in pests or weeds. Similarly, the methyl ester can be hydrolyzed and converted into amides, which are common functional groups in bioactive molecules. The stereochemistry of the piperidine ring can also play a crucial role in the binding affinity to target enzymes or receptors. The development of piperidinecarboxylic acid derivatives as fungicides is an active area of research. google.com

Polymer Chemistry Applications of this compound Derivatives

In the field of polymer chemistry, there is a growing demand for monomers derived from renewable resources that can impart specific functionalities and stereochemical control to the resulting polymers. Amino acids and their derivatives are prime candidates for the synthesis of biodegradable and functional polymers such as poly(ester amide)s and polyamides.

Derivatives of this compound can be envisioned as valuable monomers for step-growth polymerization. The bifunctional nature of the molecule allows it to react with comonomers such as diacids, diols, or other amino acids. For example, after protection of the amino group, the methyl ester could be converted to a diol, which could then be polymerized with a dicarboxylic acid to yield a chiral polyester. Alternatively, the ester could be hydrolyzed, and the resulting amino acid could be polymerized with other amino acids or their derivatives to form polyamides or poly(ester amide)s. The defined stereochemistry of the piperidine ring would be incorporated into the polymer backbone, potentially influencing the polymer's thermal properties, crystallinity, and degradation profile. While specific examples of polymers derived directly from this compound are not prominent in the literature, the synthesis of polymers from structurally related amino-functionalized cyclic monomers is an established field.

Development of Chiral Catalysts and Ligands from this compound

The development of novel chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. The rigid, stereochemically defined scaffold of this compound makes it an excellent platform for the design of new catalytic systems.

Asymmetric Catalysis with Derived Ligands

Chiral ligands play a crucial role in transition metal-catalyzed asymmetric reactions by creating a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. The amino and carboxylate groups of this compound can be readily modified to introduce coordinating moieties, such as phosphine (B1218219), oxazoline (B21484), or amine groups.

For example, the amino group can be converted into a secondary or tertiary amine, or an amide, which can then be further functionalized. The methyl ester can be reduced to a primary alcohol, which can serve as a precursor for the synthesis of phosphine or oxazoline ligands. The resulting bidentate or tridentate ligands, incorporating the chiral piperidine backbone, could be used in a variety of asymmetric transformations, including hydrogenation, hydroformylation, and allylic alkylation. The stereochemical outcome of these reactions would be influenced by the specific stereoisomer of the piperidine starting material. The synthesis of chiral phosphine ligands from amino acid esters is a well-established strategy for creating effective catalysts for asymmetric reactions. rsc.org

Table 1: Potential Ligand Classes Derivable from this compound

| Ligand Class | Potential Synthetic Modification | Target Asymmetric Reactions |

|---|---|---|

| Amino-phosphine | Acylation of the amino group followed by reduction and phosphinylation. | Hydrogenation, Hydrosilylation |

| Phosphine-oxazoline | Reduction of the ester to an alcohol, conversion to an oxazoline, and functionalization of the amino group with a phosphine moiety. | Allylic Alkylation, Heck Reaction |

Organocatalytic Systems Based on this compound

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and amino acids are among the most successful classes of organocatalysts, often operating through enamine or iminium ion intermediates. As a cyclic β-amino acid derivative, this compound and its derivatives are promising candidates for organocatalysis.

The secondary amine of the piperidine ring, after deprotection, can act as a nucleophilic catalyst. The presence of the carboxylate group can provide a secondary interaction site, for example, through hydrogen bonding, which can enhance the stereoselectivity of the catalyzed reaction. Such bifunctional organocatalysts are highly sought after. Derivatives of this compound could potentially catalyze a range of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. The rigid piperidine conformation would likely impart a high degree of stereocontrol. The use of β-amino acids as organocatalysts in asymmetric Michael additions has been shown to be effective. mdpi.com

Methodology Development in Stereoselective Synthesis Leveraging this compound

Chiral building blocks with multiple functional groups are invaluable for the development of new synthetic methodologies and for the total synthesis of complex natural products. This compound, with its defined stereochemistry and orthogonal functional groups, is well-suited for this purpose.

It can serve as a chiral template, where the stereocenters of the piperidine ring direct the formation of new stereocenters in subsequent reactions. The amino and ester groups can be manipulated to build up molecular complexity in a stepwise and controlled manner. For example, the piperidine ring can be a core structure for the synthesis of alkaloids and other biologically active nitrogen-containing compounds. rsc.orgnih.gov The synthesis of polyfunctionalized chiral piperidines is a significant area of research, with applications in the synthesis of natural products. rsc.org

Theoretical and Computational Studies of Methyl 5 Amino 2 Piperidinecarboxylate and Its Derivatives

Conformational Analysis and Energy Landscapes of Methyl 5-amino-2-piperidinecarboxylate

Conformational analysis is crucial for understanding the three-dimensional structure of piperidine (B6355638) rings, which typically adopt chair or boat conformations. The positions of substituents (axial vs. equatorial) significantly influence the molecule's stability and reactivity.

Ab Initio and Density Functional Theory (DFT) Calculations of Preferred Conformations

Ab initio and DFT methods are standard computational tools used to calculate the potential energy surface of a molecule and identify its most stable conformations. For this compound, these calculations would determine the relative energies of different chair and boat forms, considering the axial and equatorial orientations of the 5-amino and 2-methoxycarbonyl groups.

A search for published data on the preferred conformations and their relative energies for this compound yielded no specific results. A hypothetical data table would typically present the following information:

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Chair (ax, ax) | DFT/B3LYP/6-31G | Data not available | Data not available |

| Chair (ax, eq) | DFT/B3LYP/6-31G | Data not available | Data not available |

| Chair (eq, ax) | DFT/B3LYP/6-31G | Data not available | Data not available |

| Chair (eq, eq) | DFT/B3LYP/6-31G | Data not available | Data not available |

| Twist-Boat | DFT/B3LYP/6-31G* | Data not available | Data not available |

Intramolecular Interactions and Hydrogen Bonding Networks

No specific studies detailing the intramolecular hydrogen bonding networks in this compound have been found in the scientific literature.

Electronic Structure and Reactivity Descriptors of this compound

Understanding the electronic structure of a molecule is key to predicting its reactivity. Computational methods provide valuable insights into the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Specific HOMO, LUMO, and energy gap values for this compound are not available in published computational studies. A representative data table would look as follows:

| Parameter | Method/Basis Set | Energy (eV) |

| HOMO | DFT/B3LYP/6-31G | Data not available |

| LUMO | DFT/B3LYP/6-31G | Data not available |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G* | Data not available |

Electrostatic Potential Surfaces and Reaction Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on a molecule's surface. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). An MEP surface for this compound would predict the most likely sites for chemical reactions.

No published research provides the electrostatic potential surface for this compound.

Transition State Modeling for Reactions Involving this compound

Transition state modeling is a computational technique used to study the mechanism of chemical reactions. By calculating the structure and energy of the transition state, chemists can determine the activation energy and predict the reaction rate. For reactions involving this compound, such as N-acylation or ester hydrolysis, transition state modeling would elucidate the reaction pathways.

There are no available computational studies on the transition state modeling for reactions of this compound. A hypothetical data table for a reaction would include:

| Reaction | Computational Method | Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) |

| N-Acetylation | DFT/B3LYP/6-31G | Data not available | Data not available |

| Ester Hydrolysis | DFT/B3LYP/6-31G | Data not available | Data not available |

Mechanistic Insights into Stereoselective Transformations

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in unraveling the mechanisms that govern the stereoselectivity of reactions involving piperidine scaffolds. While direct computational studies on this compound are not extensively documented in the literature, valuable insights can be gleaned from theoretical investigations of analogous systems, such as the stereoselective synthesis of substituted piperidines via nitro-Mannich reactions or catalytic hydrogenation of pyridine (B92270) derivatives. researchgate.netnih.gov

For instance, in the context of a hypothetical stereoselective synthesis of a this compound derivative, DFT calculations could be employed to map the potential energy surface of the reaction. This would involve locating and characterizing the transition states leading to different stereoisomers. The relative energies of these transition states would reveal the kinetic preferences of the reaction, thereby explaining the observed stereoselectivity. Key factors influencing the transition state energies, such as steric hindrance, electronic effects, and noncovalent interactions between the substrate and the catalyst or reagent, can be dissected and quantified. researchgate.netemich.edu

A plausible area of investigation would be the asymmetric hydrogenation of a corresponding substituted pyridine precursor. DFT calculations could model the interaction of the substrate with a chiral catalyst, identifying the key catalyst-substrate interactions that stabilize the transition state leading to the desired diastereomer of this compound. The calculations could also predict how modifications to the catalyst or substrate would impact the stereochemical outcome, thus guiding experimental efforts to optimize the reaction.

| Stereoisomer | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|---|

| (2R, 5S)-isomer | TS-1 | 15.2 | Major |

| (2S, 5S)-isomer | TS-2 | 17.8 | Minor |

| (2R, 5R)-isomer | TS-3 | 18.5 | Minor |

| (2S, 5R)-isomer | TS-4 | 20.1 | Minor |

Elucidation of Catalyst-Substrate Interactions

The rational design of stereoselective catalysts hinges on a detailed understanding of the interactions between the catalyst and the substrate at the transition state. Computational modeling provides a powerful lens through which to view these fleeting interactions. Noncovalent interactions, such as hydrogen bonding, π-stacking, and steric repulsion, often play a decisive role in dictating the stereochemical course of a reaction. nih.govacs.org

In the context of synthesizing this compound derivatives, computational methods can be used to build and analyze models of the catalyst-substrate complex. For example, in an organocatalyzed reaction, DFT calculations can reveal how the amino and carboxylate groups of the substrate interact with the functional groups of the catalyst. These interactions can induce a specific conformation of the substrate that favors the approach of a reagent from one face over the other, leading to high enantioselectivity. acs.org

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are computational tools that can be used to visualize and quantify these weak interactions, providing a deeper understanding of the origins of stereoselectivity. By identifying the key attractive and repulsive forces at play, chemists can rationally design new catalysts with enhanced selectivity and activity. acs.org

| Interaction Type | Interacting Groups (Substrate - Catalyst) | Calculated Interaction Energy (kcal/mol) | Impact on Stereoselectivity |

|---|---|---|---|

| Hydrogen Bond | Amino Group (NH₂) - Catalyst Carbonyl (C=O) | -5.3 | Stabilizes transition state for major product |

| Steric Repulsion | Methyl Ester (COOCH₃) - Catalyst Phenyl Ring | +2.1 | Destabilizes transition state for minor product |

| π-π Stacking | Substrate Aromatic Ring - Catalyst Aromatic Ring | -3.5 | Contributes to overall binding and orientation |

Molecular Dynamics Simulations of this compound in Solvent Environments

The conformation of a flexible molecule like this compound is highly dependent on its environment. Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules in solution, providing insights into their conformational preferences and interactions with solvent molecules. nih.govresearchgate.net

An MD simulation of this compound in an aqueous environment would reveal the preferred chair or boat conformations of the piperidine ring and the orientation of the amino and methyl carboxylate substituents. The simulations would also show how water molecules form hydrogen bonds with the polar functional groups of the molecule, creating a dynamic solvation shell. researchgate.net

Understanding the conformational landscape of this molecule in solution is crucial for predicting its biological activity, as the three-dimensional shape of a molecule determines how it interacts with biological targets such as enzymes and receptors. MD simulations can also be used to calculate important properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a solute atom. nih.gov

| Parameter | Description | Simulated Value |

|---|---|---|

| Predominant Ring Conformation | Most populated conformation of the piperidine ring | Chair (95%) |

| Axial/Equatorial Preference (Amino Group) | Orientation of the 5-amino substituent | Equatorial (85%) |

| Axial/Equatorial Preference (Ester Group) | Orientation of the 2-methyl carboxylate substituent | Equatorial (92%) |

| Average Number of Water Molecules in First Solvation Shell | Number of water molecules within 3.5 Å of the solute | 15.3 |

In Silico Screening and Ligand Design Studies Employing this compound Scaffolds

The this compound scaffold, with its stereochemically defined substitution pattern, is an attractive starting point for the design of new drug candidates. In silico screening techniques, such as virtual screening and pharmacophore modeling, are widely used in the pharmaceutical industry to identify promising lead compounds from large chemical libraries. nih.govmdpi.com

A pharmacophore model can be generated based on the three-dimensional arrangement of the functional groups of this compound that are essential for binding to a specific biological target. This model can then be used to search virtual libraries for other molecules that share the same pharmacophoric features. nih.govnih.gov

Alternatively, the this compound scaffold can be used as a core structure in fragment-based drug design. Computational methods can be used to virtually "grow" or link molecular fragments onto this scaffold to create new molecules with improved binding affinity and selectivity for a target protein. Molecular docking simulations can then be used to predict the binding mode and affinity of these newly designed ligands. nih.govwjarr.com

| Pharmacophore Feature | Corresponding Functional Group | 3D Coordinates (Å) |

|---|---|---|

| Hydrogen Bond Donor | Amino Group (NH₂) | (1.2, 3.5, -0.8) |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) of Ester | (-2.1, 0.5, 1.3) |

| Positive Ionizable | Protonated Amino Group (NH₃⁺) | (1.3, 3.6, -0.7) |

| Hydrophobic Center | Piperidine Ring | (0.0, 1.0, 0.0) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.